Omeprazole sulfone N-oxide-d3 is a deuterated derivative of Omeprazole sulfone N-oxide, which is a metabolite of the widely used proton pump inhibitor, Omeprazole. This compound is significant in pharmacological studies due to its role in understanding the metabolic pathways and pharmacokinetics of proton pump inhibitors. The incorporation of deuterium allows for enhanced tracking and analysis in various biological systems.
Omeprazole sulfone N-oxide-d3 can be synthesized from Omeprazole using specific chemical reactions involving deuterated reagents. It has applications in both research and pharmaceutical development, particularly in studying drug metabolism and efficacy.
Omeprazole sulfone N-oxide-d3 falls under the category of sulfonamide compounds and is classified as a proton pump inhibitor metabolite. Its molecular formula is with a molecular weight of 380.43 g/mol.
The synthesis of Omeprazole sulfone N-oxide-d3 primarily involves the deuteration of Omeprazole sulfone N-oxide. The general synthetic route includes:
The industrial production follows similar synthetic routes but on a larger scale, employing techniques like reactive crystallization and recrystallization for purification. The use of deuterium-labeled reagents is critical to track metabolic pathways accurately.
The molecular structure of Omeprazole sulfone N-oxide-d3 features a benzimidazole core substituted with various functional groups, including methoxy and sulfonyl groups. The incorporation of deuterium atoms modifies its physical properties without significantly altering its chemical behavior.
Omeprazole sulfone N-oxide-d3 can undergo several chemical reactions, including:
Common reagents used include meta-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction. The major products formed are useful for studying the pharmacokinetic profiles of Omeprazole and its derivatives.
Omeprazole sulfone N-oxide-d3 acts as an inhibitor of the gastric proton pump, specifically targeting the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition blocks the final step in gastric acid secretion, resulting in reduced acidity within the stomach. The deuterium labeling facilitates detailed studies on its pharmacokinetics and metabolic pathways.
Relevant analyses indicate that the presence of deuterium affects its metabolic stability, making it a valuable tool for drug development studies.
Omeprazole sulfone N-oxide-d3 is utilized in various scientific fields:
Omeprazole sulfone N-oxide-d3 (C₁₇H₁₆D₃N₃O₅S) is a deuterated analog of the metabolite omeprazole sulfone N-oxide. Its structure features a benzimidazole core linked to a pyridinylmethylsulfonyl group, with a key trideuteriomethoxy (–OCD₃) substitution at the C6 position of the benzimidazole ring (Figures 1 & 2) [3] [7]. The N-oxide functional group on the pyridine ring contributes to its polarity, evidenced by the [N⁺–O⁻] moiety in its SMILES notation [3] [10]. Its molecular weight (380.43 g/mol) is 3.01 Da higher than the unlabeled counterpart (377.42 g/mol), consistent with triple deuterium substitution [3] [5] [7].
Table 1: Key Identifiers of Omeprazole Sulfone N-Oxide-d3
Property | Value | Source |
---|---|---|
CAS Number | 2748468-58-6 | [3] [5] |
Molecular Formula | C₁₇H₁₆D₃N₃O₅S | [3] [7] |
Molecular Weight | 380.43 g/mol | [5] [7] |
IUPAC Name | 2-[(4-Methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole | [7] |
Isotopic Purity | ≥99% atom D | [7] [8] |
Synthesis typically begins with unlabeled omeprazole sulfone N-oxide, followed by late-stage deuterium exchange. The trideuteriomethoxy group is introduced via reaction of a benzimidazole precursor with deuterated iodomethane (CD₃I) under basic conditions, or by using deuterated methanol (CD₃OH) in etherification reactions [3] [7]. Alternative routes involve direct synthesis from deuterated building blocks, such as 2-chloro-5-(trideuteriomethoxy)benzimidazole, coupled with a sulfone-bearing pyridine N-oxide intermediate. Purification via preparative HPLC ensures >99% chemical and isotopic purity [7] [8].
The deuterated and unlabeled analogues share identical chemical reactivity but exhibit distinct physicochemical properties:
Table 2: Comparative Properties of Labeled and Unlabeled Omeprazole Sulfone N-Oxide
Property | Unlabeled Compound | Deuterated Analog (d₃) | Analytical Utility |
---|---|---|---|
Molecular Formula | C₁₇H₁₉N₃O₅S | C₁₇H₁₆D₃N₃O₅S | Mass spectrometry |
Molecular Weight | 377.42 g/mol | 380.43 g/mol | Quantitation accuracy |
¹H-NMR Signal (OCH₃) | Singlet at ~3.9 ppm | Absent | Positional confirmation |
MS Fragmentation | m/z 378 [M+H]⁺ | m/z 381 [M+H]⁺ | Metabolic tracer studies |
FiguresFigure 1: Omeprazole sulfone N-oxide-d3 structure. Key: Blue = deuterium atoms; Red = N-oxide group; Yellow = sulfone.Figure 2: Positional zoom of the trideuteriomethoxy group (–OCD₃) attached to the benzimidazole ring.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3